N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an ethyl substituent at the 3-position and a methylbenzamide moiety at the 4-position. The molecular formula of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is C18H17N3O2, with a molecular weight of approximately 305.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is classified as a benzamide derivative, which integrates the quinazolinone scaffold—a prominent structure in various pharmaceutical compounds known for their diverse biological activities. The compound's classification highlights its relevance in drug development, particularly in targeting specific enzymes or receptors involved in various diseases .
The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide features a quinazolinone core with an ethyl group and a methylbenzamide moiety. Key structural data include:
This structure is significant as it influences the compound's chemical behavior and interactions with biological targets.
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide can participate in various chemical reactions, including:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for N-(3-ethyl-2-oxoquinazolin-4-y)-4-methylbenzamide involves its interaction with specific molecular targets, particularly enzymes or receptors. It may inhibit certain kinases or proteases, thereby modulating cellular signaling pathways and affecting physiological processes. This interaction is crucial for understanding its biological effects and therapeutic potential .
N-(3-ethyl-2-oxoquinazolin-4-y)-4-methylbenzamide exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage, handling, and application in research settings.
N-(3-ethyl-2-oxoquinazolin -4-y)-4-methylbenzamide has several potential applications in scientific research:
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure combining benzene and pyrimidine rings. This heterocyclic system has evolved from early natural product isolations to synthetically tailored therapeutics, demonstrating exceptional versatility in targeting diverse disease pathways. The structural plasticity of the quinazolinone core—particularly at the N1, C2, N3, and C4 positions—enables precise pharmacological tuning, making it an indispensable template for modern drug discovery [1] [10].
The journey of quinazolinones began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, but therapeutic exploitation only gained momentum in the mid-20th century. By 1951, methaqualone emerged as the first marketed quinazolinone drug, utilized for sedative-hypnotic effects. Subsequent decades witnessed exponential growth, with over 100 quinazolinone-based drugs entering clinical use. A pivotal advancement occurred with the discovery of alkaloids like 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga (traditional Chinese medicine), which exhibited potent antimalarial properties. This natural product spurred systematic exploration of synthetic analogues [1].
The 21st century marked a renaissance in quinazolinone applications, driven by escalating antibiotic resistance and unmet oncological needs. Tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib revolutionized cancer therapy by targeting epidermal growth factor receptor (EGFR) through quinazoline-derived structures. Concurrently, antimicrobial pipelines incorporated novel quinazolinones such as UPS17—a direct enoyl-ACP reductase (InhA) inhibitor active against multidrug-resistant Mycobacterium tuberculosis (MIC = 4.76 μM) [2] [6].
Table 1: Key Milestones in Quinazolinone Therapeutic Development
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Foundation of quinazolinone chemistry |
1951 | Methaqualone marketed as sedative | First clinical quinazolinone drug |
1950s | Antimalarial alkaloid isolated from Dichroa febrifuga | Validated bioactivity of natural quinazolinones |
2003 | Gefitinib (EGFR TKI) approved for NSCLC | Established quinazoline scaffold in targeted cancer therapy |
2010s | Direct InhA inhibitors (e.g., UPS17) developed for tuberculosis | Addressed drug resistance in M. tuberculosis via novel mechanism |
2019 | 3-(1,2,3-Triazolyl)quinazolinones show anti-MRSA activity (MIC ≤1 μg/mL) | Overcame solubility limitations of earlier derivatives |
The bioactivity of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide hinges on strategic substitutions that optimize target engagement and pharmacokinetics. The 3-ethyl group enhances lipophilicity (logP ≈ 2.8), facilitating membrane penetration in Gram-positive bacteria like Staphylococcus aureus. This alkyl chain minimizes steric clashes in hydrophobic enzyme pockets, as evidenced by 88.12% InhA inhibition at 10 μM for analogous 3-alkylquinazolinones [6]. Concurrently, the 2-oxo moiety (lactam) is indispensable for hydrogen-bond formation with key residues like Tyr158 of InhA and Ser84 of DNA gyrase. Quantum mechanical studies confirm this carbonyl’s dual role as H-bond acceptor and electron donor [2] [10].
The 4-methylbenzamide substituent introduces planar aromaticity and controlled steric bulk. The para-methyl group elevates electron density at the amide carbonyl (IR stretch: 1680 cm⁻¹), strengthening π-stacking with bacterial DNA or kinase ATP-binding sites. SAR data reveals that methyl substitution boosts antibacterial potency 4-fold versus unsubstituted benzamide analogues against MRSA isolates [2] [3]. Molecular docking of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide shows the benzamide ring occupying a hydrophobic cleft in S. aureus GyrB, with the methyl group contributing -2.3 kcal/mol binding energy via van der Waals contacts [8].
Table 2: Bioactivity Impact of Key Substituents in Quinazolin-4(3H)-one Derivatives
Substituent | Physicochemical Effect | Target Interaction | Biological Outcome |
---|---|---|---|
3-Ethyl | ↑ Lipophilicity (clogP +0.7) | Fits hydrophobic subpockets in InhA/GyrB | Enhanced Gram-positive penetration; MIC ↓ 50% vs 3-H |
2-Oxo (lactam) | Forms H-bonds; tautomerization capability | H-bonds with Tyr158 (InhA), Ser84 (GyrB) | Loss of activity upon replacement with thioxo |
4-Methylbenzamide | ↑ Electron density at carbonyl; planar scaffold | π-stacking with Phe149 (InhA); hydrophobic cleft occupancy | 4-fold ↑ potency against MRSA vs benzamide |
N-Substitutions dictate target selectivity by modulating steric occupancy, electronic properties, and conformational flexibility. N1-Alkylation (e.g., methyl, propyl) typically diminishes antibacterial effects but enhances kinase affinity. For example, 1-methylated quinazolinones lose DNA gyrase inhibition due to disrupted lactam tautomerism essential for Mg²⁺ chelation. Conversely, N3-alkyl/aryl groups like the ethyl in N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide preserve antibacterial activity while reducing cytotoxicity (CC₅₀ >100 μM) [2] [10].
Hybridization strategies exploit N-substituents to engage multiple targets. 1,2,3-Triazole appendages at N3 improve aqueous solubility (logS −4.2 vs −5.8 for phenyl) and enable click chemistry-mediated target conjugation. This approach yielded derivatives with dual inhibition of M. tuberculosis InhA (IC₅₀ = 3.12 μM) and β-lactamases [2]. Similarly, N3-acetohydrazides (e.g., from [3]) enhance caspase-3 activation (200% of PAC-1 efficacy) in cancer cells by facilitating zinc chelation—a mechanism orthogonal to antimicrobial action [3] [10].
Table 3: Target Selectivity Guided by N-Substitution Patterns
Substitution Position | Exemplary Groups | Primary Target | Structural Rationale |
---|---|---|---|
N1-Alkylation | Methyl, benzyl | Kinases (e.g., EGFR) | Blocks tautomerization; fits ATP hydrophobic region II |
N3-Alkylation | Ethyl, propargyl | Bacterial enzymes (InhA) | Maintains lactam H-bonding; modulates logP |
N3-Triazole | 1,2,3-Triazol-4-yl-methyl | MRSA & β-lactamases | ↑ Solubility; hydrogen bonding with catalytic residues |
N3-Acetohydrazide | -NHN=CHAr | Procaspase-3 | Zinc chelation; allosteric site occupation |
Concluding Remarks
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide exemplifies rational quinazolinone optimization, integrating historically validated substitutions with contemporary target insights. Its 3-ethyl-2-oxo-4-methylbenzamide architecture balances membrane permeability, enzymatic inhibition, and selectivity—a template adaptable to evolving therapeutic challenges. Future designs will likely exploit N3 as a vector for PROTACs or bifunctional antimicrobial hybrids, extending this scaffold’s utility against undruggable targets [2] [6] [10].
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